3-Methoxy-3-methylpentane
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Overview
Description
3-Methoxy-3-methylpentane is an organic compound with the molecular formula C7H16O. It is a branched ether, specifically a methyl ether derivative of pentane. This compound is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to the third carbon of the pentane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-3-methylpentane can be synthesized through various methods. One common approach involves the reaction of 3-methyl-3-pentanol with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would likely include distillation steps to purify the final product and remove any unreacted starting materials or by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-methylpentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like hydrogen bromide (HBr) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-3-methylpentanone or 3-methoxy-3-methylpentanal.
Reduction: 3-Methoxy-3-methylpentanol.
Substitution: 3-Bromo-3-methylpentane.
Scientific Research Applications
3-Methoxy-3-methylpentane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a model compound in studies of metabolic pathways involving ethers.
Medicine: Research into its potential pharmacological properties is ongoing.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-methylpentane involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its use, such as enzymatic reactions in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
Similar Compounds
3-Methylpentane: A structural isomer with a similar carbon skeleton but lacking the methoxy group.
3-Methoxy-3-methylbutane: Another ether with a shorter carbon chain.
3-Iodo-3-methylpentane: Similar structure but with an iodine atom instead of a methoxy group.
Uniqueness
3-Methoxy-3-methylpentane is unique due to the presence of both a methoxy and a methyl group on the same carbon atom, which influences its chemical reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
53273-16-8 |
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Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
3-methoxy-3-methylpentane |
InChI |
InChI=1S/C7H16O/c1-5-7(3,6-2)8-4/h5-6H2,1-4H3 |
InChI Key |
KRISPYQCCVEVFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)OC |
Origin of Product |
United States |
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